5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one
Overview
Description
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a suitable catalyst.
Attachment of Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction, where the piperazine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It has been used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The piperazine moiety can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents have been studied for similar applications.
Piperazine Derivatives: Compounds with piperazine moieties are known for their diverse biological activities, including antihistamine and antipsychotic effects.
Uniqueness
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-20-10-12-21(13-11-20)17(23)8-5-9-22-18(24)16(26-19(22)25)14-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3/b16-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVJAXXECPOCKW-PEZBUJJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364675 | |
Record name | AC1LUVVQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5540-30-7 | |
Record name | AC1LUVVQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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